Cyclohexane-1,2-dithiol

Description

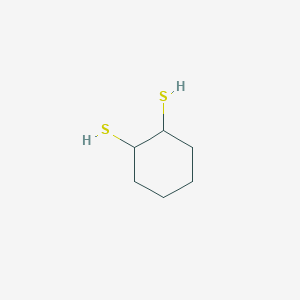

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12S2 |

|---|---|

Molecular Weight |

148.3 g/mol |

IUPAC Name |

cyclohexane-1,2-dithiol |

InChI |

InChI=1S/C6H12S2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 |

InChI Key |

YKRCKUBKOIVILO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)S)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Cyclohexane-1,2-dithiol Isomers

The controlled synthesis of the cis and trans isomers of this compound is paramount for their application in stereospecific reactions. Methodologies for achieving this stereoselectivity often rely on reductive processes and stereocontrolled ring-opening reactions of cyclic precursors.

Reductive Methods for Dithiol Synthesis

One of the fundamental approaches to the synthesis of dithiols is the reduction of the corresponding disulfide. The disulfide bond (S-S) can be cleaved using various reducing agents to yield two thiol groups (-SH). libretexts.orglibretexts.orgyoutube.comyoutube.com This method is particularly useful for producing dithiols from a pre-formed disulfide-containing ring system. In the context of this compound, a precursor such as cyclohexyl-1,2-disulfide can be subjected to reduction. Common reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, and phosphine-based reagents like triphenylphosphine. The stereochemistry of the resulting dithiol is dictated by the stereochemistry of the disulfide precursor.

The general mechanism of disulfide reduction involves the nucleophilic attack of the reducing agent on one of the sulfur atoms, leading to the cleavage of the S-S bond. Subsequent protonation yields the two thiol functionalities.

Table 1: Common Reducing Agents for Disulfide to Dithiol Conversion

| Reducing Agent | Abbreviation | Typical Reaction Conditions |

| Sodium borohydride | NaBH₄ | Alcoholic solvents (e.g., ethanol, methanol) |

| Lithium aluminum hydride | LAH | Ethereal solvents (e.g., diethyl ether, THF) |

| Dithiothreitol (B142953) | DTT | Aqueous buffers |

| Tris(2-carboxyethyl)phosphine | TCEP | Aqueous solutions |

Ring-Opening Reactions in Cycloalkane-1,2-dithiol Synthesis

A powerful and stereospecific method for the synthesis of vicinal dithiols involves the ring-opening of episulfides (thiiranes) or epoxides. The stereochemical outcome of the reaction is typically a result of an anti-addition of the nucleophile to the three-membered ring.

For the synthesis of trans-cyclohexane-1,2-dithiol, cyclohexene (B86901) sulfide (B99878) serves as a key intermediate. Cyclohexene sulfide can be prepared from cyclohexene oxide by reaction with reagents like potassium thiocyanate. rsc.org Subsequent ring-opening of the episulfide with a sulfur nucleophile, such as hydrosulfide (B80085) anion (HS⁻), followed by reduction, can yield the trans-dithiol. The attack of the nucleophile occurs from the backside of one of the C-S bonds, leading to an inversion of configuration at that center and resulting in the trans product.

The synthesis of cis-cyclohexane-1,2-dithiol can be achieved through the syn-dihydroxylation of cyclohexene to form cis-cyclohexane-1,2-diol, followed by conversion of the diol to the dithiol. quora.com The syn-dihydroxylation is commonly carried out using reagents like osmium tetroxide or cold, dilute potassium permanganate. quora.com The resulting cis-diol can then be converted to a cyclic sulfate (B86663) or a related species, which can then be displaced by a sulfur nucleophile with inversion of configuration at both stereocenters to ultimately yield the cis-dithiol, although this transformation can be complex.

A more direct approach to a related cyclic sulfur compound with a cis-fusion involves the reaction of cyclohexene oxide with potassium ethyl xanthogenate. This reaction proceeds to form a 1,3-dithiolane-2-thione, which is a cyclic trithiocarbonate, fused in a trans manner to the cyclohexane (B81311) ring. While not directly yielding the dithiol, this demonstrates a stereospecific ring-opening of an epoxide to introduce two sulfur atoms.

Alternative Synthetic Routes for Dithiol Formation

Beyond reductive and epoxide ring-opening strategies, other methods can be employed for the formation of dithiols. One such approach involves the reaction of cyclohexene with sulfur in the presence of a promoter, followed by reduction with a strong reducing agent like lithium aluminum hydride. acgpubs.org This method, however, may lead to a mixture of products, including the desired dithiol, monosulfide, and disulfide, and may lack stereocontrol.

Another potential route could involve the nucleophilic substitution of a di-substituted cyclohexane with appropriate thiolating agents. For instance, a trans-1,2-dibromocyclohexane (B146542) could be reacted with a sulfur nucleophile like sodium hydrosulfide. This reaction would likely proceed via an SN2 mechanism, resulting in a double inversion and yielding the cis-dithiol. Conversely, starting with a cis-1,2-dihalocyclohexane could potentially lead to the trans-dithiol. The efficiency of such reactions would depend on steric hindrance and the potential for competing elimination reactions.

Functionalization and Derivatization of this compound

The thiol groups of this compound are nucleophilic and can participate in a variety of chemical transformations, allowing for the synthesis of a range of derivatives and related heterocyclic systems.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by starting with a substituted cyclohexene precursor. For example, an alkyl-substituted cyclohexene can be subjected to the same stereoselective synthetic sequences described above to introduce the two thiol groups, yielding an alkyl-substituted this compound. The position and stereochemistry of the substituent on the cyclohexane ring will influence the reactivity and conformational preferences of the resulting dithiol.

Alternatively, direct substitution on the cyclohexane ring of a pre-formed dithiol is challenging due to the reactivity of the thiol groups themselves. Therefore, the introduction of substituents is typically accomplished at an earlier stage of the synthesis.

Preparation of Related Dithiolane Systems

One of the most common and useful reactions of 1,2-dithiols is their condensation with aldehydes and ketones to form 1,3-dithiolanes. organic-chemistry.orggoogle.com This reaction is often catalyzed by a Brønsted or Lewis acid and is reversible. The formation of the five-membered dithiolane ring is entropically favorable.

This compound can react with a variety of carbonyl compounds to form spiro-dithiolanes, where the dithiolane ring is spiro-fused to another ring system at the former carbonyl carbon. For example, the reaction of this compound with a ketone like cyclohexanone, in the presence of an acid catalyst such as p-toluenesulfonic acid, would yield a spirocyclic dithiolane. The stereochemistry of the this compound will be retained in the resulting dithiolane product.

Table 2: Examples of Dithiolane Formation from Dithiols and Carbonyls

| Dithiol | Carbonyl Compound | Catalyst | Product |

| Ethane-1,2-dithiol | Acetone | Boron trifluoride etherate | 2,2-Dimethyl-1,3-dithiolane |

| Propane-1,3-dithiol | Benzaldehyde | p-Toluenesulfonic acid | 2-Phenyl-1,3-dithiane |

| This compound | Cyclohexanone | Lewis Acid (e.g., ZnCl₂) | Spiro[cyclohexane-1,2'- organic-chemistry.orgoc-praktikum.dedithiolane] derivative |

This reaction is widely used for the protection of carbonyl groups in organic synthesis, as the resulting dithiolane is stable to a wide range of reaction conditions but can be readily cleaved back to the carbonyl compound using reagents such as mercury(II) salts or oxidative methods.

Strategies for Chiral Dithiol Ligand Precursor Synthesis

The synthesis of enantiomerically pure dithiol ligands is of significant interest due to their application in asymmetric catalysis. For this compound, chiral precursors are essential starting materials. The primary strategies revolve around obtaining optically active C2-symmetric diols or epoxides, which can then be converted to the target dithiol with retention or inversion of stereochemistry.

One effective method for obtaining a key chiral precursor is the kinetic resolution of racemic diols. For instance, the kinetic resolution of racemic trans-cyclohexane-1,2-diol can be achieved through stereoselective acylation using chiral catalysts. Theoretical studies using Density Functional Theory (DFT) on the interaction between cyclohexane-1,2-diols and chiral tetrapeptides have indicated a thermodynamic preference for chiral recognition towards the (1R,2R) isomer. nih.gov This preference leads to a lower energy barrier for the acyl transfer to the (1R,2R)-diol, allowing for the kinetic resolution and isolation of the unreacted (1S,2S)-enantiomer. nih.gov This enantiopure diol is a versatile precursor for synthesizing chiral this compound.

Another prominent strategy involves the asymmetric dihydroxylation of olefins, such as cyclohexene, to produce chiral diols. These diols can then be transformed into the corresponding dithiols. The conversion typically involves transforming the hydroxyl groups into good leaving groups (e.g., tosylates or mesylates) followed by nucleophilic substitution with a sulfur source.

Furthermore, enantioselective sulfa-Michael additions onto α,β-unsaturated systems can be employed to create chiral thio-substituted compounds. nih.gov While not a direct synthesis of this compound, the principles are applicable. Using chiral bifunctional acid-base catalysts, such as those derived from chinchona alkaloids, high enantioselectivity can be achieved in the addition of thiols to cyclic alkenes. nih.gov This methodology provides a pathway to access enantiomerically enriched sulfur-containing cyclic compounds that can serve as precursors.

Table 1: Comparison of Strategies for Chiral Precursor Synthesis

| Strategy | Precursor | Reagent/Catalyst | Key Feature |

|---|---|---|---|

| Kinetic Resolution | (±)-trans-cyclohexane-1,2-diol | Chiral tetrapeptide catalyst | Stereoselective acylation allows separation of enantiomers. nih.gov |

| Asymmetric Dihydroxylation | Cyclohexene | Sharpless AD-mix | Direct formation of an enantiomerically enriched diol. |

| Enantioselective Michael Addition | Cyclobutene derivatives | Chiral cinchona squaramide organocatalyst | High enantioselectivity in C-S bond formation. nih.gov |

Reaction Mechanisms in Dithiol Synthesis (Academic Focus)

The synthesis of 1,2-dithiols frequently proceeds through the ring-opening of a corresponding epoxide with a sulfur-containing nucleophile. The mechanism of this transformation is critical to controlling the stereochemical outcome of the final product. A common and effective method for preparing this compound involves the reaction of cyclohexene oxide with a nucleophile like thiourea (B124793), followed by hydrolysis. libretexts.org

The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The reaction can be performed under acidic or basic conditions, which affects the activation of the epoxide ring.

Base-Catalyzed/Nucleophilic Ring-Opening: Under neutral or basic conditions, the sulfur nucleophile (e.g., thiolate anion, RS⁻, or thiourea) directly attacks one of the electrophilic carbon atoms of the epoxide ring. youtube.com This attack occurs from the backside, leading to an inversion of configuration at the site of attack. The strain of the three-membered ring is released as the C-O bond breaks, forming an alkoxide intermediate. Subsequent protonation yields the final β-hydroxy sulfide or a related intermediate. youtube.com For a symmetrical epoxide like cyclohexene oxide, the attack can occur at either carbon atom with equal probability. The use of thiourea as the nucleophile results in an intermediate alkyl isothiourea salt, which upon hydrolysis (typically with a base) yields the desired thiol. libretexts.org

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive electrophile. This protonation makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles. The nucleophile then attacks the carbon atom, leading to the ring opening. For cyclohexene oxide, the attack of the nucleophile still follows an SN2-like pathway, resulting in a trans product due to the backside attack.

Computational studies, specifically using DFT, have provided deeper insights into the catalytic role of Lewis acids in the ring-opening of cyclohexene oxide. nih.gov Lewis acids accelerate the reaction by coordinating to the epoxide oxygen. This coordination enhances the electrophilicity of the ring carbons and, crucially, polarizes the filled orbitals of the epoxide away from the incoming nucleophile. This polarization reduces the steric (Pauli) repulsion between the reactants, thereby lowering the activation energy barrier for the nucleophilic attack. nih.gov The regioselectivity of such reactions is governed by the preference for a reaction pathway that proceeds through a more stable chair-like transition state, as described by the Fürst-Plattner rule. nih.gov

The stereochemical outcome is a key feature of this mechanism. Starting with cis-cyclohexene oxide, the double SN2-type ring-opening process (one for each C-S bond formation) results in the formation of trans-cyclohexane-1,2-dithiol, demonstrating the stereospecificity of the reaction.

Table 2: Mechanistic Aspects of Cyclohexene Oxide Ring-Opening

| Condition | Activation Step | Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Basic/Neutral | Direct attack by nucleophile (e.g., thiourea). youtube.com | SN2 backside attack on a carbon of the epoxide ring. | Inversion of configuration at the reaction center. |

| Acidic (Brønsted or Lewis) | Protonation or coordination of the epoxide oxygen. nih.gov | SN2-like attack on the activated epoxide. | Inversion of configuration; leads to trans products. nih.gov |

Stereochemical and Conformational Analysis in Research

Conformational Dynamics of the Cyclohexane (B81311) Ring in Dithiols

The cyclohexane ring is not a static, planar structure but rather a flexible system that can adopt several non-planar conformations to alleviate ring strain. libretexts.org The most significant of these are the chair and boat conformations.

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com In this conformation, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. byjus.compressbooks.pub Cyclohexane can also exist in a higher-energy boat conformation, which is less stable due to torsional strain from eclipsed hydrogen atoms and steric hindrance between the "flagpole" hydrogens. masterorganicchemistry.comwikipedia.org

A process known as ring flipping or chair-chair interconversion allows the cyclohexane ring to dynamically switch between two equivalent chair conformations. byjus.com This process involves passing through several higher-energy intermediate conformations, including the half-chair and the twist-boat. masterorganicchemistry.comwikipedia.org The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Less Stable |

| Boat | 7.0 | Less Stable |

Note: Data is for unsubstituted cyclohexane and serves as a reference.

The presence of the two thiol (-SH) groups in cyclohexane-1,2-dithiol significantly influences the conformational equilibrium of the cyclohexane ring. Substituents on a cyclohexane ring can occupy either axial or equatorial positions. libretexts.org In a chair conformation, axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring.

Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain caused by 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. masterorganicchemistry.com For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is more stable. libretexts.org

In the case of trans-cyclohexane-1,2-dithiol, the two thiol groups can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). For cis-cyclohexane-1,2-dithiol, one thiol group will be in an axial position and the other in an equatorial position. The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects.

Diastereomeric and Enantiomeric Studies of this compound

The presence of two stereocenters at carbons 1 and 2 of this compound gives rise to different stereoisomers, specifically diastereomers and enantiomers.

This compound can exist as cis and trans diastereomers. In the cis isomer, the two thiol groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. libretexts.org These diastereomers have different physical and chemical properties and can be separated by techniques such as chromatography.

The trans isomer is chiral and can exist as a pair of enantiomers, (1R,2R)-cyclohexane-1,2-dithiol and (1S,2S)-cyclohexane-1,2-dithiol. The cis isomer, while having chiral centers, is a meso compound because it possesses an internal plane of symmetry and is therefore achiral. libretexts.org

Characterization of these stereoisomers is typically achieved using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different spatial arrangements of the atoms.

The distinct three-dimensional structures of the enantiomers of trans-cyclohexane-1,2-dithiol allow for their participation in chiral recognition processes. Chiral recognition is the ability of a chiral molecule (a chiral selector or receptor) to interact differently with the two enantiomers of another chiral molecule.

Research has shown that chiral molecules based on a trans-cyclohexane-1,2-diamine scaffold, a compound structurally related to this compound, can be effective chiral receptors. benthamscience.comresearchgate.net These systems can exhibit high enantioselectivity in their interactions with other chiral molecules, such as acids. nih.gov This principle of chiral recognition is fundamental in various fields, including asymmetric synthesis and enantioselective analysis.

Stereoelectronic Effects and Hyperconjugation in Dithiol Systems

Stereoelectronic effects describe how the spatial arrangement of electrons in orbitals influences the structure and reactivity of a molecule. youtube.com In this compound, these effects, particularly hyperconjugation, play a crucial role in determining the preferred conformations.

In the context of cyclohexane derivatives, hyperconjugation can influence the relative stability of conformers. For example, in trans-1,2-dihalocyclohexanes, hyperconjugative interactions have been shown to stabilize the diaxial conformation. nih.gov This occurs through the interaction of the filled σ orbital of a C-H bond with the antibonding σ* orbital of the adjacent C-X (where X is a halogen) bond. Similar interactions are expected to be at play in this compound, involving the C-S bonds. Computational studies on related systems like 1,3-dithiane have highlighted the importance of hyperconjugative interactions involving the C-S bonds in influencing the ring conformation. semanticscholar.orgresearchgate.netacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1R,2R)-cyclohexane-1,2-dithiol |

| (1S,2S)-cyclohexane-1,2-dithiol |

| cis-cyclohexane-1,2-dithiol |

| trans-cyclohexane-1,2-dithiol |

| trans-cyclohexane-1,2-diamine |

| 1,3-dithiane |

σC-X ↔ σ*C-H Interactions

Hyperconjugative interactions, specifically the donation of electron density from a sigma bonding orbital (σ) to an adjacent sigma antibonding orbital (σ), play a crucial role in the conformational analysis of saturated rings. In cyclohexane derivatives, interactions of the type σC-X ↔ σC-H (where X is a heteroatom) are of particular interest.

In the context of sulfur-containing heterocycles like 1,3-dithiane, computational studies have shown that the interplay of several hyperconjugative interactions, including σC-S → σC-H, is essential for a complete understanding of their conformational behavior acs.orgnih.gov. For this compound, analogous interactions are expected. Specifically, the donation of electron density from a C-S sigma bond to an anti-periplanar C-H antibonding orbital (σC-H) can lead to a lengthening and weakening of that C-H bond.

Conversely, the interaction between a C-H sigma bond and an adjacent C-S antibonding orbital (σC-H → σC-S) is also a significant factor. The relative energies and geometries of the conformers of cis- and trans-cyclohexane-1,2-dithiol will be influenced by the sum of these stabilizing and destabilizing interactions. For instance, in the trans isomer, the diequatorial conformer would exhibit different σC-S ↔ σC-H interactions compared to the diaxial conformer, contributing to their relative energetic stabilities.

Research on related 1,3-dithianes has demonstrated that the long C-S bonds can distort the ring, which in turn dramatically increases the overlap between certain σ and σ* orbitals, enhancing the energy of the corresponding hyperconjugative interaction acs.orgnih.gov. This principle can be extrapolated to this compound, where the geometry of the chair conformation will be influenced by the need to optimize these stereoelectronic interactions.

| Interaction Type | Description | Expected Consequence in this compound |

|---|---|---|

| σC-S → σC-H | Donation of electron density from a carbon-sulfur bonding orbital to a carbon-hydrogen antibonding orbital. | Weakening and lengthening of the acceptor C-H bond. Contributes to conformational stability. |

| σC-H → σC-S | Donation of electron density from a carbon-hydrogen bonding orbital to a carbon-sulfur antibonding orbital. | Weakening and lengthening of the acceptor C-S bond and shortening of the donor C-H bond. Influences the overall geometry. |

Anomeric Effects in Sulfur-Containing Heterocycles

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer the axial orientation, despite the expected steric hindrance wikipedia.org. This effect is well-documented in carbohydrate chemistry and has been extended to various heterocyclic systems, including those containing sulfur. The anomeric effect can be generalized to any system with the formula C-Y-C-X, where Y is a heteroatom with lone pairs and X is an electronegative atom or group wikipedia.org.

The stabilizing interaction is often explained by hyperconjugation, involving the donation of electron density from a lone pair (n) of one heteroatom to the antibonding orbital (σ*) of an adjacent C-X bond (n → σC-X) wikipedia.org. For this interaction to be maximal, the lone pair orbital and the σ orbital must be anti-periplanar.

In sulfur-containing heterocycles, such as 1,3-dithiane and 1,3-oxathiane, anomeric interactions involving the sulfur lone pairs are known to influence conformational equilibria acs.orgnih.gov. For this compound, which can be considered a 1,2-dithiane system, an analogous anomeric effect is anticipated. The lone pairs on one sulfur atom can interact with the σ* orbital of the adjacent C-S bond.

This effect would be particularly relevant in the conformational analysis of the trans and cis isomers. For trans-cyclohexane-1,2-dithiol, the diaxial conformer would allow for an anti-periplanar arrangement of a sulfur lone pair and the adjacent C-S bond, potentially stabilizing this conformation relative to the diequatorial conformer where such an alignment is not possible. This stabilization would counteract the steric preference for the bulky thiol groups to be in the equatorial position.

The gauche effect, a related phenomenon where a gauche conformation is more stable than the anti conformation for certain 1,2-disubstituted ethanes, also provides insight wikipedia.org. The gauche preference is often attributed to hyperconjugation wikipedia.org. In the diequatorial conformer of trans-cyclohexane-1,2-dithiol, the two C-S bonds are in a gauche arrangement, which could be influenced by stabilizing electronic interactions. The balance between the anomeric effect favoring the diaxial form and the gauche effect potentially stabilizing the diequatorial form, along with steric considerations, will determine the final conformational equilibrium.

| Isomer of this compound | Conformer | Potential Stabilizing Stereoelectronic Effects | Potential Destabilizing Effects |

|---|---|---|---|

| trans | Diequatorial | Gauche effect between C-S bonds. | - |

| Diaxial | Anomeric effect (nS → σC-S). | 1,3-diaxial steric interactions. | |

| cis* | Axial/Equatorial | Anomeric and gauche interactions present. | Steric interactions involving the axial thiol group. |

Coordination Chemistry and Ligand Design in Advanced Research

Cyclohexane-1,2-dithiol as a Bidentate Ligand

This compound is a sulfur-containing organic compound that serves as an important bidentate ligand in coordination chemistry. Its two thiol (-SH) groups can deprotonate and simultaneously bind to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination is a key feature that influences the structure and reactivity of the resulting metal complexes. The saturated cyclohexane (B81311) backbone imposes significant conformational and stereochemical constraints that are not present in simpler alkane dithiol ligands like ethane-1,2-dithiol.

Chelation Properties and Ligand Field Effects

The deprotonated form of this compound, the cyclohexane-1,2-dithiolate dianion, is a strong chelating agent for a wide variety of metal ions. The formation of a five-membered ring upon chelation is entropically favored, leading to thermodynamically stable metal complexes. The sulfur atoms act as soft Lewis bases, showing a high affinity for soft Lewis acidic metal centers such as late transition metals (e.g., Pt, Hg, Cu) and heavier main group elements.

As a ligand, dithiolate imparts specific electronic properties to the metal center, which can be described by Ligand Field Theory (LFT). wikipedia.org The sulfur donor atoms create a ligand field that splits the d-orbitals of a transition metal ion into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the metal, its oxidation state, and the geometry of the complex. Dithiolate ligands are generally considered to be strong-field ligands, leading to a large d-orbital splitting. This can favor low-spin electronic configurations in the metal center. For instance, in cobalt(III)-thiolate complexes, the strong ligand field contributes to a low-spin d⁶ configuration. rsc.org The electronic structure of dithiolene complexes, a related class of compounds, is often complex due to the "non-innocent" character of the ligand, where the ligand itself can be redox-active. researchgate.netrsc.org This means the oxidation state of the metal can be ambiguous, as electron density is highly delocalized between the metal and the sulfur-containing ligand. researchgate.netrsc.org

Stereochemical Influence of Dithiol Ligands on Metal Complexes

The stereochemistry of the this compound ligand profoundly influences the three-dimensional structure of its metal complexes. nih.gov The cyclohexane ring is not planar and typically adopts a stable chair conformation. The two thiol groups can be arranged in either a cis or trans configuration relative to each other.

cis-Cyclohexane-1,2-dithiol: In this isomer, both thiol groups are on the same side of the cyclohexane ring (one axial, one equatorial in the chair form). This pre-organized arrangement is ideal for chelation to a single metal center, as the sulfur atoms are positioned to readily form a five-membered ring.

trans-Cyclohexane-1,2-dithiol: Here, the thiol groups are on opposite sides of the ring (either both axial or both equatorial). Chelation to a single metal center with the trans isomer is sterically difficult and would induce significant strain in the cyclohexane ring. Consequently, the trans isomer is more likely to act as a bridging ligand, connecting two different metal centers.

The rigid cyclohexane backbone significantly restricts the possible coordination geometries. For example, in complexes with a chiral ligand containing a 1,2-cyclohexanediamine (B1199290) unit, the cyclohexane ring strongly dictates the resulting helicity and the absolute configuration of the metal centers. mdpi.com By analogy, the chirality of trans-1,2-cyclohexane-dithiol (which exists as a pair of enantiomers) or the prochiral nature of the cis-isomer can be used to induce asymmetry in the final metal complex, a property that is highly valuable in fields like asymmetric catalysis. The conformational rigidity of the cyclohexane ring limits the bite angle of the dithiolate ligand, which in turn affects the preferred coordination geometry of the metal.

Synthesis and Characterization of Metal-Dithiolate Complexes

The synthesis of metal complexes with cyclohexane-1,2-dithiolate typically involves the reaction of a metal salt or a pre-existing metal complex with the dithiol ligand, often in the presence of a base to facilitate the deprotonation of the thiol groups. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for structural analysis.

Transition Metal Complexes (e.g., Ti, Zr, Hf, Cu, Pt, Hg, Co, Cr, Mn, Fe)

This compound forms complexes with a wide array of transition metals. A common synthetic route involves the reaction of a metal halide with the dithiol in a suitable solvent. wikipedia.org

Iron (Fe): Diiron dithiolate complexes are of significant interest as synthetic models for the active site of [FeFe]-hydrogenase enzymes. researchgate.net For instance, diiron hexacarbonyl complexes with bridging dithiolate ligands analogous to cyclohexane-1,2-dithiolate have been synthesized. nih.gov These complexes often feature a nonplanar dithiolate backbone, similar to the cyclohexane structure, where conformational changes can be studied by low-temperature NMR. nih.gov

Group 10 Metals (Ni, Pd, Pt): These metals readily form square planar complexes with dithiolate ligands. For instance, palladium(II) and platinum(II) complexes supported by pyridine (B92270) dithiolate ligands have been synthesized and characterized, demonstrating the ability of sulfur-based ligands to stabilize various oxidation states. illinois.edutulane.edu While specific examples with this compound are less common in the cited literature, the principles are directly applicable.

Cobalt (Co): Cobalt complexes with dithiolene ligands have been studied extensively, particularly regarding their interesting electronic structures and redox properties. rsc.org The reaction of cobalt(II) precursors with dithiol ligands can lead to the formation of cobalt(III)-thiolate species, driven by the strong ligand field of the sulfur donors. rsc.org

Other Transition Metals: Complexes of other transition metals such as Copper (Cu), Manganese (Mn), and Chromium (Cr) with various dithiolene ligands have also been reported. itn.ptrsc.org The synthesis generally follows metathesis reactions between an alkali metal dithiolate salt and a transition metal halide.

Main Group Metal Complexes

While less common than transition metal complexes, dithiolates also coordinate to main group metals. The softer, heavier main group elements are particularly suitable for forming stable complexes with sulfur ligands.

Bismuth (Bi): As a heavy post-transition metal, bismuth has been used to create heteroleptic dithiolate complexes. scholaris.ca The use of redox-active dithiolene ligands can impart redox activity to the otherwise redox-inactive bismuth center, which is of interest for developing catalysts based on less toxic metals. scholaris.ca For example, complexes such as BiCl(tdt)Py₂ (where tdt = toluene-3,4-dithiolate) have been synthesized and structurally characterized, demonstrating the feasibility of forming stable Bi-S bonds within a dithiolate chelate. scholaris.ca While this example uses an aromatic dithiolate, similar principles apply to saturated dithiols like this compound.

Spectroscopic and Crystallographic Elucidation of Complex Structures

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of cyclohexane-1,2-dithiolate metal complexes. nih.gov

Spectroscopy:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) upon coordination confirms the deprotonation of the thiol. New bands corresponding to the metal-sulfur (M-S) stretching vibrations can often be observed in the far-IR region (typically below 500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the organic ligand within the complex. The chemical shifts and coupling patterns of the protons on the cyclohexane ring can confirm the ligand's conformation (e.g., chair form) and its stereochemistry. For diamagnetic complexes, the coordination of the ligand to the metal center causes shifts in the signals of nearby protons compared to the free ligand. researchgate.net

The table below summarizes typical characterization data for a representative diiron dithiolate complex, providing an example of the kind of information obtained from these analytical techniques.

| Complex | Technique | Key Findings |

| [Fe₂(CO)₆(μ-SCH₂CH₂S)] | IR (in CH₂Cl₂) | ν(CO) bands at 2077, 2037, 1999, 1989, 1960, 1948 cm⁻¹ |

| [Fe₂(CO)₆(μ-SCH₂CH₂S)] | ¹H NMR (in CDCl₃) | δ = 2.91 ppm (singlet, 4H) |

| [Fe₂(CO)₆(μ-SCH₂CH₂S)] | ¹³C NMR (in CDCl₃) | δ = 32.1 ppm (-CH₂-), 211.5 ppm (CO) |

| [Fe₂(CO)₅(P(C₆H₁₁)₃)(μ-SCH₂CH₂S)] | X-ray Crystallography | Fe-Fe distance: 2.51 Å; Fe-S distances: ~2.26 Å; Fe-P distance: 2.29 Å |

Data is for the analogous ethane-1,2-dithiolate complex, as detailed in reference researchgate.net.

Redox Properties and Electron Transfer in Dithiolene Complexes

Complexes formed with this compound belong to the broader class of metal dithiolene complexes, which are renowned for their rich redox chemistry. itn.ptwikipedia.org The dithiolene ligand is considered "non-innocent," meaning it actively participates in the redox processes of the complex. nih.govrsc.org Consequently, the oxidation state of the central metal atom can be ambiguous, as electron density is often delocalized over the entire metal-chelate ring. wikipedia.orgsci-hub.se Dithiolene ligands can exist in three primary oxidation states: the dianionic ene-1,2-dithiolate, the monoanionic radical, and the neutral 1,2-dithioketone form. wikipedia.orgnih.gov This versatility allows a single complex to undergo multiple, often reversible, one-electron transfer steps, making them highly valuable in the development of molecular conductors and magnetic materials. itn.ptresearchgate.net The delocalized electronic structure is a key feature, leading to characteristic electrochemical behavior and low-energy electronic absorptions. itn.pt

Electrochemistry of Metal-Dithiolate Systems

The electrochemical behavior of metal complexes containing cyclohexane-1,2-dithiolate provides insight into their electron-donating capabilities and the stability of their various oxidation states. Cyclic voltammetry is a primary tool for investigating these properties.

A study of a series of nickel dithiolene complexes with fused cycloalkane substituents, including a cyclohexane derivative ligand (cyclohexane-fused dddt, or C₆-dddt), revealed characteristic redox behavior. mdpi.com The monoanionic nickel complex, (Bu₄N)[Ni(C₆-dddt)₂], was analyzed in an acetonitrile (B52724) solution. mdpi.com Its cyclic voltammogram showed electrochemical features similar to the well-studied (Bu₄N)[Ni(dddt)₂] complex, exhibiting two quasi-reversible redox couples. mdpi.com

These redox events are assigned to the [Complex]⁰/[Complex]⁺ and [Complex]⁻/[Complex]⁰ couples. The potentials at which these events occur are indicative of the electron-donating ability of the complex. mdpi.com The difference between the two potentials (ΔE) is a measure of the on-site Coulomb repulsion within the molecule. mdpi.com For the cyclohexane-dithiolate nickel complex, these values demonstrate that the fused cycloalkane ring maintains the donor ability and on-site Coulomb energy comparable to related dithiolene systems. mdpi.com

| Complex | E1/2¹ ([Complex]⁰/[Complex]⁺) (V vs Ag/Ag⁺) | E1/2² ([Complex]⁻/[Complex]⁰) (V vs Ag/Ag⁺) | ΔE (V) |

|---|---|---|---|

| (Bu₄N)[Ni(C₆-dddt)₂] | -1.23 | -1.02 | 0.21 |

Relationship between Structure and Redox Activity

The relationship between the molecular structure of a dithiolene complex and its redox activity is fundamental. The nature of the substituents on the dithiolene backbone significantly influences the electronic properties of the complex. wikipedia.org For this compound, the saturated alkyl nature of the cyclohexane ring acts as an electron-donating group, which affects the redox potentials of the resulting metal complex.

Furthermore, the stereochemistry of the cyclohexane ring can impact the solid-state packing of the complexes. The chair conformation of the cyclohexane moiety can limit the planarity and intermolecular interactions of the complex. itn.pt This steric bulk can influence the stacking of the molecules in a crystal lattice, which in turn affects the electronic communication between adjacent complexes and, consequently, the conductivity and magnetic properties of the material. itn.ptrsc.org In essence, while the core MS₄C₄ unit may remain relatively planar, the bulky, non-planar cyclohexane group dictates the three-dimensional arrangement, modulating the intermolecular orbital overlap that is crucial for electron transfer in the solid state. itn.pt

Computational Approaches to Ligand-Metal Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the intricate details of ligand-metal interactions in dithiolene complexes. rsc.orgacademie-sciences.fr These theoretical methods allow for the elucidation of electronic structures, the nature of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density, which are difficult to determine experimentally. rsc.orgnih.gov

Density Functional Theory (DFT) Studies of Coordination

DFT calculations are widely used to predict the geometric and electronic structures of metal dithiolene complexes. rsc.orgnih.gov These studies can accurately model key bond distances and angles within the coordinated ligand, which are reflective of its oxidation state. nih.gov For instance, the C-C and C-S bond lengths within the dithiolene chelate ring change predictably with the redox state; reduced ene-1,2-dithiolate forms have shorter C-C and longer C-S bonds compared to their oxidized dithioketone counterparts. wikipedia.org

Theoretical Modeling of Electronic Structure

The electronic structure of dithiolene complexes is complex due to the non-innocent nature of the ligand and the significant covalency of the metal-sulfur bonds. rsc.orgresearchgate.netnih.gov Theoretical models describe the frontier orbitals as having mixed metal and ligand character, arising from the interaction between the metal d-orbitals and the ligand π-orbitals. sci-hub.se

In complexes of this compound, the saturated alkyl backbone does not participate directly in the π-delocalization of the chelate ring. Its primary electronic influence is inductive, acting as an electron-donating group. This influences the energy levels of the frontier orbitals. Theoretical modeling can quantify this effect. DFT calculations on similar systems reveal that the HOMO is often a π-orbital with significant contribution from the sulfur atoms and the carbon atoms of the dithiolene backbone, while the LUMO may have more metal character or be a ligand-based π* orbital. rsc.org Understanding the composition and energy of these orbitals is crucial for predicting the redox potentials, optical properties, and reactivity of the complex. rsc.orgnih.gov

Catalytic Applications and Mechanistic Investigations

Cyclohexane-1,2-dithiol Derived Catalysts in Organic Reactions

While the direct application of simple this compound as a primary ligand in large-scale industrial polymerization, broad-spectrum asymmetric catalysis, or general oxidative coupling reactions is not extensively documented in publicly available research, its derivatives and the broader class of dithiolate complexes are subjects of academic and industrial investigation. The principles of these catalytic applications provide a framework for understanding the potential roles of this compound-derived catalysts.

The polymerization of α-olefins, such as ethylene (B1197577) and propylene, is a cornerstone of the polymer industry, traditionally dominated by Ziegler-Natta and metallocene catalysts. Research into late transition metal complexes for olefin polymerization has expanded the scope of accessible polymer microstructures. While specific data on the performance of cyclohexane-1,2-dithiolate complexes in α-olefin polymerization is scarce in the reviewed literature, the general mechanism involves the coordination of the olefin to a metal center followed by insertion into a metal-alkyl bond. The ligand environment, which could be provided by a dithiolate such as this compound, plays a crucial role in determining the catalyst's activity, stability, and the properties of the resulting polymer. For instance, nickel and palladium complexes with diimine ligands are known to catalyze the polymerization of α-olefins, producing polymers with varying degrees of branching. The steric and electronic properties of dithiolate ligands could potentially influence the rate of chain transfer versus propagation, thereby controlling the molecular weight and branching of the polymer.

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are central to this field, as they create a chiral environment around a metal center, directing the stereochemical outcome of a reaction. While chiral derivatives of this compound have been explored as ligands in asymmetric synthesis, their broad applicability in a wide range of enantioselective transformations is not yet established. The development of chiral ligands often involves rigid backbones to effectively translate chiral information. The cyclohexane (B81311) ring of this compound can exist in different conformations, which may present challenges in creating a well-defined chiral pocket necessary for high enantioselectivity. However, the synthesis of conformationally locked derivatives of cis-1,2-diaminocyclohexane, a related scaffold, has been explored for use in asymmetric reactions like the Henry reaction and transfer hydrogenation, showing a range of catalytic activities and enantioselectivities. researchgate.net This suggests that appropriately designed chiral this compound ligands could find application in specific asymmetric transformations.

Oxidative coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via radical or organometallic intermediates and are catalyzed by a variety of transition metal complexes. The role of the ligand in these reactions is to modulate the redox properties of the metal center and to control the regioselectivity and stereoselectivity of the coupling process. While there is extensive research on the oxidative coupling of phenols and other substrates using various catalysts, the specific use of this compound as a ligand in this context is not prominently featured in the literature. The general mechanism for the oxidative coupling of phenols, for instance, involves the oxidation of the phenol (B47542) to a phenoxy radical, which can then undergo C-C or C-O coupling. wikipedia.orgnih.gov A dithiolate ligand could potentially stabilize the high oxidation states of the metal catalyst required for the oxidative step.

Biocatalytic Mimicry and Protein Folding Catalysis

In contrast to its developing role in synthetic organic reactions, derivatives of this compound have shown significant promise in the field of biocatalytic mimicry, particularly in emulating the function of Protein Disulfide Isomerase (PDI).

Protein Disulfide Isomerase (PDI) is a crucial enzyme in eukaryotic cells that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins, a process essential for their correct folding and function. nih.gov The active site of PDI contains a CXXC motif, where two cysteine residues are separated by two other amino acids. The thiol groups of these cysteines are responsible for the catalytic activity.

A derivative of this compound, (±)-trans-1,2-bis(mercaptoacetamido)cyclohexane (BMC), has been identified as an effective small-molecule mimic of PDI. nih.govcaymanchem.comlabscoop.com This compound is also known by the trade name Vectrase™-P. nih.gov BMC is utilized both in vitro and in vivo to facilitate the correct folding of proteins that rely on disulfide bonds for their stability and functionality. caymanchem.comlabscoop.com In laboratory and industrial settings, BMC can be added to protein refolding buffers to assist in the solubilization and proper folding of proteins expressed in inclusion bodies. caymanchem.comlabscoop.com It has also been shown to enhance the in vivo folding of disulfide-bonded proteins when added to the growth medium of cells, such as yeast. caymanchem.comlabscoop.com

The effectiveness of BMC as a PDI mimic is attributed to its physicochemical properties, which are comparable to those of the PDI active site. nih.gov The table below summarizes key properties of BMC in comparison to PDI.

| Property | (±)-trans-1,2-bis(mercaptoacetamido)cyclohexane (BMC) | Protein Disulfide Isomerase (PDI) Active Site |

| Thiol pKa1 | 8.3 | ~6.7 (N-terminal Cys) |

| Thiol pKa2 | 9.9 | - |

| Reduction Potential (E°′) | -0.24 V | -0.18 V |

Data sourced from nih.gov

The thiol pKa values and the standard reduction potential of BMC are in a range that allows it to efficiently catalyze disulfide isomerization, approaching the values observed for the CXXC motif in PDI. nih.gov

The catalytic cycle of PDI and its small-molecule mimics like BMC involves a series of thiol-disulfide exchange reactions. mdpi.comnih.gov The fundamental mechanism for disulfide bond formation and isomerization can be described in the following steps:

Nucleophilic Attack: The process begins with the nucleophilic attack of a thiolate anion from the catalyst (PDI or BMC) on a non-native disulfide bond within a misfolded protein. This results in the formation of a mixed disulfide intermediate between the catalyst and the protein substrate. nih.govmdpi.com

Conformational Rearrangement: Following the formation of the mixed disulfide, the protein substrate can undergo conformational changes.

Intramolecular Rearrangement: A thiolate from another cysteine residue within the substrate protein then attacks a different disulfide bond (either another non-native disulfide or the mixed disulfide), leading to a rearrangement of the disulfide pairings. nih.gov

Release of Catalyst and Formation of Native Disulfide Bonds: Through a series of such exchange reactions, the protein eventually arrives at its native disulfide bond configuration, and the catalyst is released in its original reduced state, ready to begin another catalytic cycle. mdpi.com

The presence of two thiol groups in PDI and its mimics like BMC is advantageous. While a single thiol can catalyze isomerization, the second thiol provides an "escape route" if the intramolecular thiol-disulfide interchange reactions are slow, by reducing the mixed disulfide bond and releasing the trapped intermediate. nih.gov The native disulfide bonds can then be formed through reoxidation. nih.gov

Catalyst Design Principles and Turnover Mechanisms (Academic Perspective)

The catalytic applications involving this compound predominantly feature its use as a dithiolate ligand in the design of sophisticated transition metal complexes. From an academic perspective, the design principles and mechanistic investigations of these catalysts are deeply rooted in the field of bioinorganic chemistry, particularly in the development of synthetic mimics of enzyme active sites, such as those found in hydrogenases.

Catalyst Design Principles

The design of catalysts incorporating the Cyclohexane-1,2-dithiolate ligand is guided by several key principles aimed at replicating the function of natural metalloenzymes. These catalysts are typically diiron complexes that model the active site of [FeFe]-hydrogenases, which are highly efficient for proton reduction and hydrogen evolution.

Bio-inspired Scaffolding: The fundamental design involves bridging two iron centers with a dithiolate ligand, such as Cyclohexane-1,2-dithiolate. This [2Fe2S] core mimics the essential structure of the hydrogenase active site. The saturated and conformationally flexible cyclohexane backbone of the dithiolate ligand, as compared to aromatic dithiolates like benzenedithiolate, can influence the stereochemistry and electronic properties of the diiron center.

Modulation of the Coordination Sphere: The electronic environment of the iron centers is fine-tuned by ancillary ligands, most commonly carbon monoxide (CO) and phosphine (B1218219) ligands. These ligands modulate the redox potentials of the catalyst and influence the binding and activation of substrates. The substitution of CO with stronger donor ligands, for instance, can make the diiron center more electron-rich, which in turn affects its basicity and reactivity.

Incorporation of Proton Relays: A critical design element in advanced hydrogenase mimics is the incorporation of a proton relay within the ligand framework. In nature, an azadithiolate (adt) ligand with a nitrogen atom in the bridge provides a pathway for proton transfer to and from the active site. While Cyclohexane-1,2-dithiolate lacks an inherent proton relay, its derivatives or the co-ligands can be functionalized to include pendant acidic or basic groups to facilitate proton transport, a key step in the catalytic cycle for hydrogen evolution. The formation of terminal hydride complexes, which are crucial for biomimetic hydrogenesis, is favored in designs that effectively manage proton delivery to the metal center. nih.gov

Turnover Mechanisms

The turnover mechanisms for hydrogen evolution catalyzed by diiron dithiolate complexes have been extensively studied, primarily through electrochemical methods and computational analysis. Although specific detailed studies on catalysts with a Cyclohexane-1,2-dithiolate bridge are limited, the general mechanisms established for analogous propane-dithiolate (pdt) and benzene-dithiolate (bdt) bridged complexes are considered to be applicable.

The catalytic cycle for proton reduction typically follows a multi-step pathway involving both electron and proton transfer events. A commonly accepted mechanism for aliphatic dithiolate-bridged complexes is the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway. nih.gov

First Reduction (E): The catalytic cycle is initiated by a one-electron reduction of the diiron(I)Fe(I) complex.

First Protonation (C): The reduced complex is then protonated, often leading to the formation of a terminal hydride species.

Second Reduction (E): A second one-electron reduction occurs at the protonated complex.

Second Protonation (C) and H₂ Release: The resulting species accepts another proton, leading to the formation and release of molecular hydrogen (H₂) and regeneration of the initial catalyst.

Detailed Research Findings

While specific data for catalysts based on this compound are not widely available in the literature, extensive research on analogous diiron dithiolate complexes provides valuable insights into their catalytic performance. The following table presents representative data for well-studied diiron dithiolate complexes, which serve as a benchmark for the expected performance of catalysts in this class.

| Catalyst Complex | Dithiolate Bridge | Catalytic Reaction | Turnover Frequency (TOF) (s⁻¹) | Overpotential (V) | Reference |

|---|---|---|---|---|---|

| [(term-H)Fe₂(HadtH)(CO)₂(dppv)₂]²⁺ | Azadithiolate (adt) | Electrocatalytic Proton Reduction | 58,000 | -1.22 | nih.gov |

| [(μ-H)Fe₂(adtH)(CO)₂(dppv)₂]⁺ | Azadithiolate (adt) | Electrocatalytic Proton Reduction | ~20 | Higher than terminal hydride | nih.gov |

| Diiron complex with p-BrC₆H₄N(CH₂S)₂ bridge | Functionalized Azadithiolate | Electrocatalytic Proton Reduction (aqueous) | 6,400 | 0.140 | escholarship.org |

| [Fe₂(μ-pdt)(CO)₆] | Propanedithiolate (pdt) | Electrocatalytic Proton Reduction | Modest rates | - | nih.gov |

The data highlight the profound impact of the catalyst's structure on its activity. For example, the terminal hydride complex with an azadithiolate bridge exhibits a significantly higher turnover frequency compared to its bridging hydride isomer, underscoring the importance of the hydride's position in the catalytic cycle. nih.gov Furthermore, functionalization of the dithiolate bridge can dramatically enhance catalytic efficiency, as seen in the aqueous electrocatalysis by a diiron complex with a substituted azadithiolate ligand. escholarship.org These findings underscore the principle that the dithiolate ligand is not merely a structural scaffold but an active participant in the catalytic mechanism, influencing both the kinetics and thermodynamics of the turnover process.

Supramolecular Chemistry and Self Assembly Research

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.net The properties of MOFs can be tuned by modifying the metal centers or the organic linkers. researchgate.netrsc.org Dithiol compounds, including derivatives of cyclohexane-1,2-dithiol, can serve as versatile linkers in the synthesis of these materials.

Thiol and thioether-based MOFs represent a specific class of these materials where the organic linker contains sulfur functional groups. rsc.org The synthesis of thiol-based MOFs can be challenging, as the presence of thiol groups on an aromatic ring can sometimes reduce their activity due to conjugating effects. nih.gov However, the soft nature of the thiol group makes it an excellent ligand for soft metal ions, facilitating applications in areas like heavy metal capture. nih.gov

Dithiol linkers can be incorporated into MOFs in several ways: as part of a carboxylic acid ligand, as the sole coordinating group on the linker, or as part of an azolate-containing linker. rsc.org For example, a dithiol-functionalized benzenedicarboxylic acid has been used to produce 2D MOFs composed of butterfly-shaped metal-bis(dithiolene) linkers. rsc.org While many documented thiol-based MOFs utilize aromatic or complex linkers, the flexible aliphatic backbone of this compound offers the potential to create frameworks with different structural and physical properties, such as increased flexibility. nih.gov

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. rsc.orgrsc.org Thiolate ligands are widely used to construct coordination polymers, particularly with coinage metals like silver (Ag(I)). ncl.ac.ukxmu.edu.cn In these structures, the sulfur atom of the thiol can act as a bridge between two, three, or even four metal centers. xmu.edu.cn

The assembly of these polymers is influenced by factors such as the metal-to-ligand ratio, the counter-anions, and the experimental conditions. rsc.org The resulting architectures can range from 1D zigzag chains to 2D networks and 3D frameworks. rsc.orgxmu.edu.cn For example, silver(I) has been shown to assemble with various dithioether ligands to form 2D coordination polymers. rsc.orgrsc.org While specific examples focusing exclusively on this compound as the ligand are not extensively documented in the provided sources, the general principles of thiol-metal coordination chemistry suggest its viability in forming such polymeric structures. The use of chiral dithiol ligands derived from cyclohexane (B81311), such as (1R,2R)-1,2-bis(4-(1,2,4-triazolyl))cyclohexane, has been shown to produce chiral coordination polymers with interesting properties. researchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes where one molecule (the host) forms a cavity that binds another molecule (the guest) through non-covalent interactions. semanticscholar.orgnih.gov This process of molecular recognition is fundamental to many biological and chemical systems. Macrocyclic molecules like cyclophanes, crown ethers, and calixarenes are common hosts. nih.gov

Dithiol-Modified Receptors for Anion/Cation Binding

The design and synthesis of artificial receptors capable of selectively binding anions and cations is a significant area of focus in supramolecular chemistry. This is driven by the crucial roles that ions play in biological, chemical, and environmental processes. While the thiol groups in this compound are not typically employed as primary binding sites for anions due to their low acidity, they can serve as versatile synthetic handles to introduce other functional groups that are effective for anion recognition.

Although the scientific literature does not extensively feature receptors directly derived from this compound, the cyclohexane scaffold itself has been utilized in the construction of anion receptors. For instance, a cyclohexane-based molecular cleft functionalized with two urea groups has been synthesized and studied for its ability to bind various anions. morressier.com In this study, the receptor demonstrated effective binding with a 1:1 stoichiometry for several anions, with a binding affinity order of acetate > fluoride > dihydrogen phosphate > bicarbonate > nitrate > chloride > hydrogensulfate > bromide > iodide. morressier.com The structural analysis of a bromide complex revealed that the receptor organizes its four urea-binding sites within the cleft to encapsulate the bromide ion through hydrogen bonding interactions. morressier.com

Hypothetically, this compound could serve as a precursor for similar dipodal receptors. The thiol groups could be functionalized to introduce hydrogen-bond donating moieties, such as ureas or amides, which are known to effectively interact with anions. The stereochemistry of the 1,2-dithiol on the cyclohexane ring (cis or trans) would pre-organize these binding groups, potentially leading to receptors with high affinity and selectivity for specific anions.

In the context of cation binding, the soft nature of the sulfur atoms in the dithiol functionality makes them suitable for coordinating with soft metal cations. While specific research on this compound as a cation receptor is limited, the broader class of dithiols is known to form stable complexes with various metal ions. This principle is applied in the construction of metal-organic frameworks (MOFs) where dithiol-functionalized linkers are used. rsc.orgnih.gov The design of such systems allows for the creation of porous materials with potential applications in catalysis, sensing, and gas storage. The cyclohexane backbone in a dithiol linker could impart specific geometric constraints and influence the resulting framework's topology and properties.

Dynamic Covalent Chemistry and Responsive Supramolecular Systems

Dynamic covalent chemistry (DCC) is a powerful strategy in supramolecular chemistry that utilizes reversible covalent bond formation to create complex molecular architectures. chemrxiv.org This approach allows for the components of a system to self-assemble and reconfigure under thermodynamic control, leading to the most stable arrangement. The reversible oxidation of thiols to disulfides is a prime example of a dynamic covalent reaction and is central to the potential applications of this compound in this field.

The two thiol groups of this compound can readily undergo oxidation to form a disulfide bond, either intramolecularly to create a cyclic disulfide or intermolecularly to form oligomers and polymers. This reversible disulfide formation is the cornerstone of its use in constructing dynamic combinatorial libraries (DCLs). In a DCL, a mixture of building blocks, such as various dithiols, can be allowed to equilibrate, forming a diverse range of disulfide-linked macrocycles and oligomers. The composition of this library can be influenced by external stimuli, such as the introduction of a template molecule that stabilizes a particular member of the library, leading to its amplification.

This principle has been demonstrated in the self-assembly of various disulfide macrocycles, which can then be converted to stable thioether cyclophanes. morressier.com While not specifically detailing this compound, this work highlights the general utility of dithiols in generating complex molecular architectures through dynamic disulfide chemistry. The resulting macrocycles can possess unique host-guest properties and contribute to the development of new materials.

The dynamic nature of the disulfide bond also allows for the creation of responsive supramolecular systems. These are materials that can change their properties in response to external stimuli such as light, pH, or redox potential. For example, a supramolecular gel formed through disulfide linkages could be designed to disassemble upon the addition of a reducing agent that cleaves the disulfide bonds back to thiols. This process is reversible, and the gel could be reformed by re-oxidation. Supramolecular gels are known to be sensitive to various external perturbations, allowing for the fine-tuning of their properties. nih.gov

The incorporation of this compound into polymers can also lead to responsive materials. For instance, a polymer with pendant thiol groups derived from this compound could be cross-linked through disulfide bond formation. These cross-links would be dynamic, allowing the material to exhibit self-healing properties. If a crack forms in the material, the disulfide bonds at the fracture surface can exchange and reform, repairing the damage.

The table below illustrates hypothetical data for the distribution of cyclic disulfide species formed from a generic dithiol in a dynamic combinatorial library under different templating conditions, showcasing the principles of responsive supramolecular systems.

| Template | Dimer (%) | Trimer (%) | Tetramer (%) | Higher Oligomers (%) |

| None | 45 | 35 | 15 | 5 |

| Template A | 10 | 80 | 5 | 5 |

| Template B | 60 | 20 | 15 | 5 |

This representative data demonstrates how the presence of a template can shift the equilibrium of a dynamic system to favor the formation of a specific macrocycle.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Methods in Dithiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For cyclohexane-1,2-dithiol, both ¹H and ¹³C NMR would provide critical information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the methine protons (CH-SH) and the methylene protons (-CH₂-) of the cyclohexane (B81311) ring, as well as the thiol protons (-SH). The chemical shifts and coupling constants of the methine protons would be particularly informative for determining the cis or trans stereochemistry of the thiol groups.

In the analogous cis-1,2-cyclohexanediol, the methine protons (CH-OH) appear around 3.35 ppm, while in the trans isomer, they are observed at approximately 3.33 ppm. The methylene protons in both isomers of the diol show complex multiplets in the range of 1.00-2.00 ppm nist.govdocbrown.info. For this compound, the protons on the carbons bearing the sulfur atoms (C1 and C2) would likely appear in a similar region, with their exact chemical shift influenced by the stereochemistry and the solvent. The thiol protons themselves would likely appear as broad singlets, with their chemical shift being highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would expect distinct signals for the carbon atoms bonded to the sulfur (C1 and C2) and the other methylene carbons of the ring (C3, C4, C5, C6).

In cyclohexane, all six carbon atoms are equivalent and show a single peak at approximately 27.1 ppm nist.gov. The introduction of the dithiol functionality would break this symmetry. For comparison, in cis-1,2-cyclohexanediol, the carbons bearing the hydroxyl groups (C1, C2) resonate at about 75.8 ppm, while the other ring carbons appear at approximately 32.9 ppm and 24.3 ppm researchgate.net. A similar pattern would be expected for this compound, with the C-S carbons shifted to a characteristic region.

| Compound | Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|---|

| This compound (Predicted) | ¹H | CH-SH | ~3.0 - 3.5 |

| -CH₂- | ~1.2 - 2.0 | ||

| ¹³C | C-SH | ~40 - 50 | |

| -CH₂- | ~25 - 35 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are essential for identifying functional groups. In this compound, the key vibrational modes would be the S-H and C-S stretching frequencies.

Infrared (IR) Spectroscopy: The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is also generally weak and falls in the fingerprint region, between 600 and 800 cm⁻¹. The spectrum would also be characterized by strong C-H stretching vibrations from the cyclohexane ring just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ nih.gov.

For comparison, the IR spectrum of cyclohexane shows prominent C-H stretching absorptions between 2845 and 2950 cm⁻¹ and CH₂ deformation vibrations between 1440 and 1480 cm⁻¹ nih.gov. The IR spectrum of trans-1,2-cyclohexanediol is dominated by a broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region researchgate.netnist.govnist.gov.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The S-H stretch, though weak in the IR, can sometimes be more readily observed in the Raman spectrum. The S-S disulfide bond, if formed through oxidation of the dithiol, would give a characteristic Raman signal around 500-550 cm⁻¹. The C-C and C-H vibrations of the cyclohexane ring would also be Raman active mdpi.comrsc.org.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H stretch | 2550 - 2600 | 2550 - 2600 | Weak |

| C-H stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| CH₂ bend | ~1450 | ~1450 | Medium |

| C-S stretch | 600 - 800 | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS, HRMS, GC-EIMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 148.29 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 148.

The fragmentation pattern would likely involve the loss of a hydrogen atom, a thiol radical (•SH), or H₂S. Cleavage of the cyclohexane ring is also a probable fragmentation pathway. The mass spectrum of cyclohexane itself shows a molecular ion at m/z 84, with major fragments at m/z 69, 56 (base peak), and 41, corresponding to the loss of various alkyl fragments researchgate.netresearchgate.net. The mass spectrum of cis-1,2-cyclohexanediol shows a molecular ion at m/z 116, with characteristic fragments resulting from the loss of water and ring cleavage docbrown.info. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments.

| m/z | Possible Fragment Ion | Identity of Lost Neutral |

|---|---|---|

| 148 | [C₆H₁₂S₂]⁺• | - |

| 115 | [C₆H₁₁S]⁺ | •SH |

| 114 | [C₆H₁₀S]⁺• | H₂S |

| 81 | [C₆H₉]⁺ | H₂S + •SH |

UV-Vis Spectroscopy

This compound itself is not expected to have strong absorptions in the UV-visible region, as it lacks extensive conjugation. Any observed absorptions would likely be weak n → σ* transitions associated with the sulfur atoms, occurring in the deep UV region.

However, upon coordination to a transition metal, dithiolate ligands can give rise to intensely colored complexes with characteristic UV-Vis spectra. These spectra are dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions. For example, nickel(II) complexes of dithiolene ligands are known to exhibit strong absorption bands in the near-infrared (NIR) region. The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful element-specific technique for probing the local geometric and electronic structure of a specific atom within a molecule. In the context of this compound research, XAS would be most valuable for studying its metal complexes.

By tuning the X-ray energy to the absorption edge of the metal (e.g., Mo, W, Ni), one can obtain information about the oxidation state, coordination number, and symmetry of the metal center. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides precise information about the bond distances between the absorbing atom and its neighbors. For instance, in studies of molybdenum and tungsten bis(dithiolene) complexes, which serve as models for enzyme active sites, XAS has been used to determine the metal-ligand bond lengths with high accuracy. Sulfur K-edge XAS can also be employed to probe the electronic structure of the dithiolene ligand itself, providing insights into ligand-based redox processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound is a diamagnetic molecule, its radical species or its complexes with paramagnetic metal ions can be studied by EPR.

For example, coordination of the dithiolate form of this compound to a paramagnetic metal ion like copper(II) (d⁹) would result in an EPR-active complex. The EPR spectrum would provide information about the g-tensor and hyperfine coupling constants, which are sensitive to the geometry and electronic structure of the metal center and the nature of the coordinating ligands nih.govdocbrown.info. In some dithiolene complexes, the ligand itself can be redox-active, leading to ligand-based radicals that can also be characterized by EPR.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state architecture of this compound and its derivatives.

Transition metal complexes of 1,2-dithiolenes, the unsaturated analogues of this compound, have been widely studied. These complexes, often with nickel, platinum, or other transition metals, typically exhibit a square planar geometry around the metal center, with the two sulfur atoms of the dithiolene ligand coordinating to the metal. The formation of such complexes with this compound would be expected to adopt similar coordination geometries.

In the solid state, these complexes can form extended structures through various intermolecular interactions, including van der Waals forces and, in some cases, hydrogen bonding if appropriate functional groups are present. The packing of these molecules in the crystal lattice is influenced by their shape and the nature of the intermolecular forces.

Table 1: Representative Crystallographic Data for Metal-Dithiolate Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Ni(S₂C₂(CN)₂)₂]²⁻ | Monoclinic | P2₁/c | 11.78 | 15.65 | 7.34 | 115.4 | chemrxiv.org |

| [Pt(S₂C₂(CF₃)₂)₂] | Orthorhombic | Pnma | 10.21 | 7.65 | 16.43 | 90 | researchgate.net |

The solid-state architecture of this compound, if crystallized, would be dictated by a combination of factors including the molecule's conformation and the intermolecular interactions. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. In a crystal, the molecules would likely pack in a way that maximizes van der Waals interactions and allows for potential S-H···S hydrogen bonding between the thiol groups of adjacent molecules.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable tools for investigating the properties of molecules at the atomic and electronic levels. These approaches complement experimental techniques by providing insights into structures, energies, and dynamic processes that may be difficult to observe directly.

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are used to predict the geometric and electronic properties of molecules with high accuracy. For this compound, these calculations can determine the relative energies of different conformers, the barriers to conformational changes, and the distribution of electron density within the molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. In this compound, NBO analysis can provide insights into the nature of the C-S and S-H bonds, as well as any intramolecular interactions involving the sulfur lone pairs. researchgate.netwisc.edunih.govnih.gov

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Chair (diequatorial) | DFT (B3LYP) | 6-31G(d) | 0.00 |

| Chair (diaxial) | DFT (B3LYP) | 6-31G(d) | 1.5 - 2.5 |

| Twist-boat | DFT (B3LYP) | 6-31G(d) | 5.0 - 6.0 |

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.orgyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, solvent effects, and other dynamic processes.

For this compound, MD simulations can be used to explore its conformational landscape in the gas phase or in solution. rsc.org These simulations can reveal the preferred conformations of the molecule and the timescales of transitions between different conformational states. Furthermore, MD can be employed to study the interactions of this compound with solvent molecules, providing insights into its solvation and transport properties.

The conformational flexibility of the cyclohexane ring is a key determinant of the properties of its derivatives. The most stable conformation of cyclohexane is the chair form, which minimizes both angle and torsional strain. utexas.edumasterorganicchemistry.comlibretexts.orglibretexts.orgdavuniversity.orgyoutube.com For this compound, the two thiol groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

The relative stability of these conformers is governed by steric and electronic effects. Generally, substituents on a cyclohexane ring prefer to occupy equatorial positions to avoid steric hindrance with axial hydrogens (1,3-diaxial interactions). libretexts.orglibretexts.org Therefore, the diequatorial conformer of trans-cyclohexane-1,2-dithiol is expected to be the most stable. The energy landscape of this compound would show the chair conformations as deep energy minima, connected by transition states corresponding to boat and twist-boat conformations. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Cyclohexane-1,2-dithiol in Novel Materials Science

The twin thiol functionalities of this compound make it an excellent building block for advanced materials. The cyclohexane (B81311) backbone imposes specific stereochemical constraints that can be exploited to create materials with highly ordered structures and tailored properties.